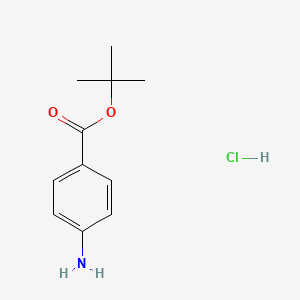
1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid is a compound that combines the structural features of pyrazole and piperazine with the trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrazol-4-yl)piperazine typically involves the reaction of 1-methylpyrazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyrazole and piperazine moieties can bind to enzymes or receptors, modulating their activity. The trifluoroacetic acid group can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparación Con Compuestos Similares
- 1-(1-Methylpyrazol-4-yl)morpholine
- 1-(1-Methylpyrazol-4-yl)pyrrolidine
- 1-(1-Methylpyrazol-4-yl)piperidine
Comparison: 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H15F3N4O2 |
|---|---|
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
1-(1-methylpyrazol-4-yl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N4.C2HF3O2/c1-11-7-8(6-10-11)12-4-2-9-3-5-12;3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;(H,6,7) |
Clave InChI |
UHUDHVCZIPDLNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)


